molecular formula C12H14FN3O2S2 B12238342 4-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole

4-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole

Cat. No.: B12238342
M. Wt: 315.4 g/mol
InChI Key: QDHPPMPWQWNRRR-UHFFFAOYSA-N
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Description

4-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is a complex organic compound that features a piperidine ring, a fluoromethyl group, and a benzothiadiazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the piperidine derivative. The fluoromethyl group is introduced via nucleophilic substitution reactions, often using fluoromethylating agents under controlled conditions. The benzothiadiazole moiety is then attached through sulfonylation reactions, which require specific catalysts and solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis while maintaining product purity and yield. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group and sulfonyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(Trifluoromethyl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
  • 4-{[4-(Methyl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
  • 4-{[4-(Chloromethyl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole

Uniqueness

4-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing molecules with specific biological activities and improved pharmacokinetic profiles .

Properties

Molecular Formula

C12H14FN3O2S2

Molecular Weight

315.4 g/mol

IUPAC Name

4-[4-(fluoromethyl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole

InChI

InChI=1S/C12H14FN3O2S2/c13-8-9-4-6-16(7-5-9)20(17,18)11-3-1-2-10-12(11)15-19-14-10/h1-3,9H,4-8H2

InChI Key

QDHPPMPWQWNRRR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CF)S(=O)(=O)C2=CC=CC3=NSN=C32

Origin of Product

United States

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